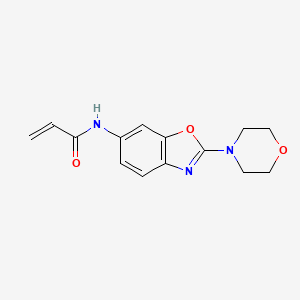

![molecular formula C11H12N4O3S B2621143 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 565179-65-9](/img/structure/B2621143.png)

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

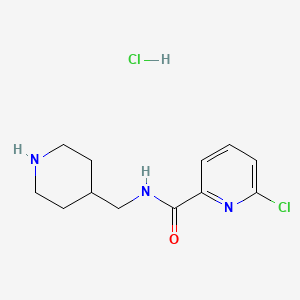

The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains several functional groups. It has an acetic acid group, a 1,2,4-triazole ring, a methoxyphenyl group, and a sulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the acetic acid group would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetic acid group could participate in acid-base reactions, and the amino group on the 1,2,4-triazole ring could act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group could affect its solubility in water .Applications De Recherche Scientifique

Antifungal Activity

The compound’s triazole ring and thiol group contribute to its antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membrane integrity, it could serve as a potential antifungal agent .

Anticancer Potential

Studies have explored the compound’s impact on cancer cells. Its triazole moiety may interfere with cell division, while the thiol group could modulate redox balance. Researchers have investigated its cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Further studies are needed to elucidate its precise mechanisms .

Anti-inflammatory Properties

The compound’s sulfanyl group suggests anti-inflammatory potential. It may inhibit pro-inflammatory cytokines or modulate immune responses. Researchers have examined its effects in animal models of inflammation, such as paw edema or colitis. Understanding its interactions with inflammatory pathways is crucial for therapeutic development .

Antiviral Activity

Given the structural resemblance to nucleosides, the compound has been evaluated for antiviral properties. Researchers have investigated its effects against RNA viruses, including influenza and hepatitis C. Its potential lies in disrupting viral replication or entry mechanisms .

Metal Chelation and Coordination Chemistry

The sulfanyl group can act as a chelating ligand, binding to metal ions. Researchers have explored its coordination chemistry with transition metals like copper or zinc. Applications include metalloenzyme inhibition or drug delivery systems .

Organic Synthesis and Medicinal Chemistry

The compound’s triazole scaffold makes it valuable for designing new molecules. Medicinal chemists have used it as a building block for drug candidates targeting diverse biological processes. Its synthetic versatility allows modifications for specific applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-8-5-3-2-4-7(8)10-13-14-11(15(10)12)19-6-9(16)17/h2-5H,6,12H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPWEPXMZBBPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)

![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2621063.png)

![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2621066.png)

![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)